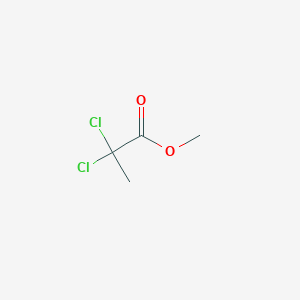

Methyl 2,2-dichloropropionate

Vue d'ensemble

Description

It is a colorless liquid with a pungent odor and is widely used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing. This compound is known for its versatility and unique chemical properties, making it valuable in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,2-dichloropropionate can be synthesized through the esterification of 2,2-dichloropropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include distillation steps to separate and purify the final compound .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,2-dichloropropionate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 2,2-dichloropropionic acid and methanol.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the chlorine atoms.

Catalysts: Acid or base catalysts are commonly used to facilitate these reactions.

Major Products Formed:

2,2-Dichloropropionic Acid: Formed through hydrolysis.

Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.

Applications De Recherche Scientifique

Analytical Chemistry

Application Summary:

Methyl 2,2-dichloropropionate is utilized as an analytical standard in various chromatographic techniques.

Methods of Application:

- High-Performance Liquid Chromatography (HPLC)

- Gas Chromatography (GC)

Results or Outcomes:

Using this compound as a standard allows for accurate and precise measurements in chemical analyses. Its stability and defined properties make it an ideal reference compound for calibration in analytical procedures.

Agricultural Science

Herbicidal Properties:

this compound has been investigated for its potential herbicidal effects. Studies indicate that it can impact plant growth and development when applied as a foliar treatment.

Impact on Plant Physiology:

Research highlights its role in altering metabolic processes in plants, which can lead to inhibited growth rates under certain concentrations.

Case Study:

In a controlled study, the application of this compound resulted in significant reductions in biomass for specific weed species, demonstrating its effectiveness as a herbicide.

Environmental Studies

Biodegradation Research:

this compound serves as a valuable tool in biodegradation studies. It helps researchers understand the breakdown of halogenated compounds in the environment.

Microbial Interaction Studies:

Research has shown that microorganisms can degrade this compound, providing insights into the environmental risks associated with halogenated compounds. This research is crucial for assessing the ecological impact of using such chemicals in agriculture.

Safety and Hazard Considerations

Given its potential toxicity, proper safety measures are essential when handling this compound. It is classified as harmful if swallowed and causes skin irritation and serious eye damage .

| Hazard Classification | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Damage | Causes serious eye damage |

| Aquatic Chronic | Harmful to aquatic life with long-lasting effects |

Mécanisme D'action

The mechanism of action of Methyl 2,2-dichloropropionate involves its interaction with specific molecular targets and pathways. In plants, it acts as a herbicide by inhibiting the growth of certain species. The compound is absorbed by the plant tissues, where it disrupts metabolic processes, leading to phytotoxicity . The exact molecular targets and pathways involved in its herbicidal action are still under investigation.

Comparaison Avec Des Composés Similaires

Methyl 2,3-dichloropropionate: Another halogenated ester with similar chemical properties but different structural configuration.

Ethyl 2,3-dichloropropionate: Similar in structure but with an ethyl group instead of a methyl group.

Uniqueness: Methyl 2,2-dichloropropionate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its ability to act as a versatile intermediate in various chemical reactions sets it apart from other similar compounds .

Activité Biologique

Methyl 2,2-dichloropropionate (MDCP) is a halogenated ester that has garnered attention due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings from various sources.

- Molecular Formula : C₄H₆Cl₂O₂

- Molecular Weight : 156.99 g/mol

- CAS Number : 75-99-0

- Boiling Point : 202°C

- Melting Point : 166°C (dec.)

Biological Activity Overview

MDCP exhibits a range of biological activities, including cytotoxicity, genotoxicity, and potential therapeutic effects in various biological systems. Its halogenated structure contributes to its interaction with biological macromolecules, influencing cellular processes.

Cytotoxicity

MDCP has been shown to exhibit cytotoxic effects on various cell lines. For instance, studies have indicated that MDCP can induce cell death in cancerous cells through apoptosis pathways. The following table summarizes key findings from research on the cytotoxic effects of MDCP:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 25 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 20 | Inhibition of mitochondrial respiration |

The mechanisms by which MDCP exerts its biological effects are multifaceted:

- Reactive Oxygen Species (ROS) Generation : MDCP induces oxidative stress in cells, leading to increased ROS levels which can trigger apoptosis.

- Mitochondrial Dysfunction : The compound interferes with mitochondrial function, affecting ATP production and promoting cell death in cancer cells.

- DNA Damage : Evidence suggests that MDCP can induce genotoxic effects, leading to DNA strand breaks and subsequent cellular responses aimed at repair or apoptosis.

Case Studies

Several case studies have explored the biological activity of MDCP:

- Study on HepG2 Cells : A study demonstrated that treatment with MDCP resulted in significant apoptosis in HepG2 cells, with an observed IC50 value of 25 µg/mL. The mechanism was linked to ROS-induced mitochondrial dysfunction and activation of caspase pathways .

- MCF-7 Breast Cancer Model : In MCF-7 cells, MDCP was found to cause cell cycle arrest at the G2/M phase, leading to a reduction in cell proliferation. This was attributed to the disruption of microtubule dynamics .

Toxicological Profile

While MDCP shows promise as a therapeutic agent, its toxicity profile must also be considered. Toxicological assessments indicate:

Propriétés

IUPAC Name |

methyl 2,2-dichloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c1-4(5,6)3(7)8-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYUJBOUMXIDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066233 | |

| Record name | Methyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-02-7 | |

| Record name | Propanoic acid, 2,2-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,2-dichloropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dichloropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.